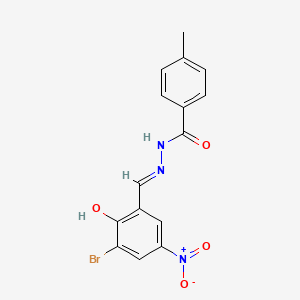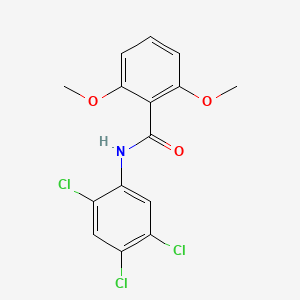![molecular formula C15H23N3O3S B6132996 N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide, also known as DOPR, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s by a team of researchers at the University of Michigan. DOPR is a potent and selective agonist of the delta opioid receptor, which is one of the three main opioid receptors in the human body.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide involves its selective binding to the delta opioid receptor, which is mainly located in the brain and spinal cord. Activation of this receptor by N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide leads to the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain transmission and addiction. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide activation has been shown to activate various intracellular signaling pathways, such as the mitogen-activated protein kinase pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide produces a range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide produces analgesia and sedation, while at higher doses, it can cause respiratory depression and bradycardia. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been shown to affect various neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, which may contribute to its effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has several advantages for laboratory experiments, such as its high potency and selectivity for the delta opioid receptor, which allows for precise manipulation of this receptor. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has a long half-life and can be administered through various routes, such as intravenous and intraperitoneal, which allows for flexibility in experimental design. However, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide also has some limitations, such as its potential for inducing respiratory depression and its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide, including the development of more selective and potent agonists for the delta opioid receptor, the investigation of its potential as a medication-assisted treatment for opioid use disorder, and the exploration of its effects on mood and behavior. Moreover, more research is needed to understand the underlying mechanisms of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide's therapeutic effects and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis method of N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide involves several steps, including the reaction between N,N-dimethylsulfamide and 1-(3-phenylpropyl)pyrrolidine-2,5-dione in the presence of a base, followed by the addition of a sulfonamide group to the resulting compound. The final product is purified by column chromatography and characterized by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been extensively studied for its potential therapeutic applications in various fields, such as pain management, addiction treatment, and mood disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, without causing significant side effects such as respiratory depression and tolerance. Moreover, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been found to reduce drug-seeking behavior and withdrawal symptoms in animal models of opioid addiction, suggesting its potential as a medication-assisted treatment for opioid use disorder. Additionally, N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide has been investigated for its antidepressant and anxiolytic effects in animal models of depression and anxiety, although more research is needed to confirm these findings.
Propiedades
IUPAC Name |
4-(dimethylsulfamoylamino)-2-oxo-1-(3-phenylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-17(2)22(20,21)16-14-11-15(19)18(12-14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14,16H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHCNJCJNEYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)

![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)